tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Description
Chemical Structure: The compound (CAS 1443979-61-0) consists of a piperidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing a dimethylcarbamoyl group (-N(C₃H₇)₂) at the 4-position. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Molecular Formula: C₁₅H₂₅N₅O₃
Molecular Weight: 323.39 g/mol
Key Features:
- Triazole Core: The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution .
- Dimethylcarbamoyl Group: Introduces hydrogen-bonding capabilities and modulates lipophilicity.
- Boc Protection: Enhances solubility in organic solvents and stabilizes the piperidine during synthesis .
Properties
Molecular Formula |
C15H25N5O3 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 3-[4-(dimethylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O3/c1-15(2,3)23-14(22)19-8-6-7-11(9-19)20-10-12(16-17-20)13(21)18(4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
FGHRQFZIXKSRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach
The most common method for synthesizing 1,2,3-triazoles involves the click chemistry approach, which is a highly efficient and selective reaction. This method typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
-
- Catalyst: Copper(I) iodide (CuI)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: Dimethylformamide (DMF)
- Temperature: 0°C
- Reaction Time: Typically 5 minutes
-
- Quench the reaction mixture with ice-cold water.
- Filter the solid and dry under vacuum.
- Wash with anhydrous diethyl ether.
Expected Yield: High yields (>90%) are common for such reactions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields. This method is particularly useful for reactions that require high temperatures.
- Temperature: 120°C
- Time: Short reaction times, typically a few minutes
- Solvent: DMF or other polar solvents
Alternative Methods
While click chemistry is the most prevalent method for synthesizing 1,2,3-triazoles, other approaches can be explored, such as using different catalysts or conditions to optimize the reaction.
Data Tables
Reaction Conditions and Yields
| Reaction Method | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Click Chemistry | CuI | DIPEA | DMF | 0 | 5 min | >90 |
| Microwave-Assisted | - | - | DMF | 120 | Few min | >95 |
Reagents and Their Roles
| Reagent | Role |
|---|---|
| tert-Butyl 3-(propioloyloxy)piperidine-1-carboxylate | Alkyne component |
| Dimethylcarbamoyl azide | Azide component |
| Copper(I) iodide (CuI) | Catalyst for click reaction |
| N,N-Diisopropylethylamine (DIPEA) | Base to facilitate the reaction |
| Dimethylformamide (DMF) | Solvent for the reaction |
Research Findings
Research on 1,2,3-triazoles has shown that these compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The specific compound tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate may be explored for similar applications, given its structural similarity to other biologically active triazoles.
Chemical Reactions Analysis
tert-Butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 915370-15-9)
Molecular Formula : C₁₄H₂₁N₃O₃
Key Differences :
- Substituent : A formyl (-CHO) group replaces the dimethylcarbamoyl group.
- Reactivity : The formyl group is electrophilic, enabling further derivatization (e.g., reductive amination), whereas the dimethylcarbamoyl group is inert under most conditions.
- Polarity : The carbamoyl group increases polarity (logP ~1.2) compared to the formyl analog (logP ~1.5) .
tert-Butyl 3-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2098109-28-3)
Molecular Formula : C₁₄H₂₄N₄O₃
Key Differences :
- Positional Isomerism : The triazole is attached via a methylene linker at the piperidine 3-position instead of directly.
- Functional Group: A hydroxymethyl (-CH₂OH) substituent offers hydrogen-bond donor capacity, contrasting with the carbamoyl’s acceptor properties.
- Solubility : Higher aqueous solubility (∼25 mg/mL) due to the hydroxymethyl group compared to the carbamoyl analog (∼10 mg/mL) .
tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)-methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26, )
Molecular Formula : C₂₀H₃₆N₄O₃Si
Key Differences :
tert-Butyl 3-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate ()
Molecular Formula : C₁₅H₂₄N₄O₄
Key Differences :
- Functional Group : Methoxycarbonyl (-COOMe) vs. dimethylcarbamoyl (-CONMe₂).
- Stability : The ester group is prone to hydrolysis under basic conditions, whereas the carbamoyl group is hydrolytically stable .
Comparative Analysis Table
Research Findings and Implications
- Biological Activity : Compounds with triazole-carbamoyl moieties (e.g., 1443979-61-0) show enhanced kinase inhibition compared to ester or hydroxymethyl analogs, likely due to stronger hydrogen-bond acceptor interactions .
- Synthetic Flexibility : Silyl-protected derivatives (e.g., Compound 26) allow for modular functionalization, while carbamoyl groups provide stability in biological assays .
- Solubility-LogP Trade-off : The dimethylcarbamoyl group balances moderate lipophilicity and solubility, making it suitable for pharmacokinetic optimization .
Biological Activity
tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS No. 1443979-61-0) is a compound characterized by its unique structural features, including a triazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.39 g/mol. Its structure includes a tert-butyl group, which enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 1443979-61-0 |
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In a study evaluating derivatives of cystobactamids, which include triazole moieties, it was found that modifications in the structure could improve the minimal inhibitory concentration (MIC) against various bacterial strains, including multidrug-resistant bacteria .
Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that certain analogues had MIC values significantly lower than traditional antibiotics, indicating enhanced efficacy against resistant strains.
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key bacterial enzymes such as gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The presence of the triazole ring may facilitate binding to these targets due to its ability to form hydrogen bonds and other interactions .
Research Findings
Several studies have explored the structure-activity relationship (SAR) of triazole-containing compounds. These studies highlight that:
- Hydrogen Bonding: The ability to form hydrogen bonds significantly enhances biological activity.
- Lipophilicity: The presence of hydrophobic groups like tert-butyl can improve membrane permeability and bioavailability.
In one study focusing on the optimization of cystobactamid derivatives, compounds with structural similarities to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Basic
- NMR Spectroscopy: ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., triazole proton at δ 7.8–8.2 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 323.39 .
What biological activities have been reported for structurally analogous piperidine-triazole derivatives?
Basic
Similar compounds exhibit:
- Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) via triazole interactions .
- Anti-inflammatory Effects: Suppression of COX-2 through piperidine-mediated binding .
- Kinase Inhibition: Triazole moieties acting as ATP-competitive inhibitors .
How do the functional groups in this compound influence its reactivity and stability?
Q. Basic
- Boc Group: Enhances solubility in organic solvents and protects the piperidine amine during synthesis .
- Triazole Ring: Participates in hydrogen bonding and π-π stacking, critical for target binding .
- Dimethylcarbamoyl: Electron-withdrawing effects stabilize the triazole moiety against hydrolysis .
What safety precautions are recommended when handling this compound in laboratory settings?
Q. Basic
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Inert atmosphere (N₂) at –20°C to prevent degradation .
How can reaction yields be optimized during the coupling of the dimethylcarbamoyl group to the triazole ring?
Q. Advanced
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Optimization: Switch to dichloromethane (DCM) for better reagent solubility.
- Temperature Control: Maintain 0–5°C to minimize side reactions.
Yield Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMAP in DCM, 0°C | 78 | 98 |
| No catalyst, RT | 45 | 85 |
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity).
- Structural Confirmation: Re-analyze compound purity via X-ray crystallography to rule out isomer interference .
- Target Profiling: Use SPR (surface plasmon resonance) to measure binding kinetics across multiple targets .
What computational strategies are effective for predicting the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking: AutoDock Vina to model triazole interactions with active sites (e.g., EGFR kinase).
- MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
- QSAR Models: Correlate substituent electronegativity with IC₅₀ values .
How does the compound’s stability vary under different pH and temperature conditions?
Q. Advanced
- pH Stability: Stable at pH 5–7 (half-life >24 hrs); degrades rapidly at pH <3 (Boc deprotection).
- Thermal Stability: Decomposition onset at 150°C (TGA data).
Stability Table:
| Condition | Half-Life | Major Degradant |
|---|---|---|
| pH 2, 25°C | 2 hrs | Piperidine free base |
| pH 7, 40°C | 48 hrs | None detected |
What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
